3-Bromo-n,n-diethylaniline
Description
Significance and Role as a Versatile Synthetic Intermediate
3-Bromo-N,N-diethylaniline is a halogenated aromatic amine that has garnered significant attention in the field of organic chemistry. nih.gov Its molecular structure, featuring a diethylamino group and a bromine atom attached to a benzene (B151609) ring, makes it a valuable and versatile building block in the synthesis of more complex molecules. nih.gov The presence of the bromine atom allows for a variety of chemical transformations, most notably in cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net This reactivity makes this compound a key intermediate in the preparation of a wide array of organic compounds, including pharmaceuticals and materials for organic electronics. a2bchem.com The diethylamino group, an electron-donating moiety, influences the reactivity of the aromatic ring, directing further substitutions and modulating the electronic properties of the final products. a2bchem.com
The utility of this compound extends to its role as a precursor for creating substituted anilines with diverse functionalities. For instance, it is used in fluorination reactions to produce compounds like 3-fluoro-N,N-dimethylaniline, a transformation mediated by a palladium precatalyst. cymitquimica.comthermofisher.comfishersci.ca This highlights the compound's role in introducing specific atoms at desired positions within a molecule, a critical aspect of targeted synthesis.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 53142-19-1 |
| Molecular Formula | C10H14BrN |
| Molecular Weight | 228.13 g/mol |
| Appearance | Clear colorless to yellow to orange, Liquid |
Historical Context and Evolution of Halogenated Anilines in Chemical Transformations
Halogenated anilines are a class of compounds that have long been central to the advancement of organic synthesis. researchgate.net Historically, the introduction of halogen atoms onto an aniline (B41778) framework was a pivotal step in enhancing the synthetic utility of these aromatic amines. beilstein-journals.org Classical methods for the halogenation of anilines, such as electrophilic aromatic substitution, often faced challenges with regioselectivity, especially in electron-rich systems where multiple products could be formed. nih.gov
The evolution of synthetic methodologies has led to more controlled and selective halogenation techniques. nih.govacs.org For example, the development of methods using copper(II) halides in ionic liquids has provided milder conditions for the regioselective chlorination and bromination of unprotected anilines. beilstein-journals.org Furthermore, the oxidation of N,N-dialkylanilines to their corresponding N-oxides has enabled a range of functionalization reactions, including halogenation, by temporarily altering the reactivity of the aniline core. orgsyn.org
The significance of halogenated anilines, including bromoanilines, grew substantially with the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century. chemie-brunschwig.ch Reactions such as the Suzuki-Miyaura, Heck, and Negishi couplings, which often utilize aryl halides as substrates, revolutionized the construction of complex organic molecules. researchgate.netchemie-brunschwig.ch Halogenated anilines became indispensable building blocks in these powerful bond-forming reactions, enabling the synthesis of pharmaceuticals, agrochemicals, and dyes. ketonepharma.comnbinno.comchemicalbook.com The specific positioning of the halogen atom, as in 3-bromoaniline (B18343) derivatives, imparts unique reactivity that is exploited in the targeted synthesis of complex aromatic compounds. ketonepharma.com
Overview of Current Research Trajectories and Objectives for this compound Investigations
Contemporary research involving this compound and related halogenated anilines is focused on expanding their synthetic utility and developing novel applications. A significant area of investigation is the development of new and more efficient catalytic systems for cross-coupling reactions. researchgate.net This includes the use of palladium catalysts with specialized ligands, such as AdBrettPhos, for challenging transformations like fluorination. thermofisher.comfishersci.ca
Another research trajectory is the use of this compound in the synthesis of heterocyclic compounds. a2bchem.com These structures are prevalent in many biologically active molecules and functional materials. For instance, substituted anilines derived from this bromo-compound can be used to construct quinolines and indoles through electrophilic cyclization or palladium-catalyzed processes. acs.orgacs.org
Furthermore, there is ongoing interest in using these halogenated anilines to create novel materials with specific electronic or photophysical properties. The incorporation of the N,N-diethylaniline moiety can influence the electron-donating characteristics of a molecule, making it a valuable component in the design of organic semiconductors and dyes for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). a2bchem.com Research in this area often involves the synthesis and characterization of new derivatives and polymers derived from this compound.
A summary of recent research applications involving this compound and its analogs is presented in the table below:
| Research Area | Application of this compound or Analog | Research Objective |
| Catalysis | Precursor in Pd-catalyzed fluorination | Synthesis of fluorinated anilines |
| Heterocyclic Synthesis | Building block for quinolines and indoles | Development of new synthetic routes to complex heterocycles |
| Materials Science | Intermediate for organic electronic materials | Creation of novel organic semiconductors and dyes |
| Cross-Coupling Reactions | Substrate in Suzuki-Miyaura coupling | Synthesis of biaryl compounds for various applications |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N,N-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12(4-2)10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSNNPCAZZDVIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294590 | |
| Record name | 3-bromo-n,n-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53142-19-1 | |
| Record name | NSC97237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-n,n-diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Bromo N,n Diethylaniline
Established Synthetic Routes and Mechanistic Considerations
Traditional syntheses of halogenated anilines rely on electrophilic aromatic substitution or the functionalization of pre-existing aromatic scaffolds. The choice of strategy is critical for achieving the desired 3-bromo substitution pattern, given the electronic properties of the N,N-diethylamino group.
Amination Reactions on Bromo-Substituted Aromatic Precursors
A more effective and regiochemically precise strategy involves starting with an aromatic precursor that already contains the bromine atom at the desired position. The most common precursor for this route is 3-bromoaniline (B18343). The synthesis is then completed by introducing the two ethyl groups onto the nitrogen atom.
A widely used method for this transformation is reductive amination. In a process analogous to the synthesis of 3-bromo-N,N-dimethylaniline, 3-bromoaniline can be reacted with an excess of an ethylating agent, such as acetaldehyde, in the presence of a reducing agent. nih.gov A more contemporary and efficient approach involves using sodium cyanoborohydride as the reducing agent. orgsyn.org The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to form the tertiary amine.
Another established method for forming the C-N bond is the Ullmann condensation or its modern catalytic variants. researchgate.netchemrxiv.org This involves the copper-catalyzed cross-coupling of an aryl halide with an amine. While theoretically possible to react a 1,3-dihalogenated benzene (B151609) with diethylamine, controlling the selectivity to achieve monosubstitution can be challenging. Therefore, the N-alkylation of 3-bromoaniline remains the more direct and reliable approach.
Table 1: Synthesis via Amination of 3-Bromoaniline Precursor
| Precursor | Reagents | Product | Key Feature | Reference |
|---|---|---|---|---|
| 3-Bromoaniline | Acetaldehyde, Sodium Borohydride (or similar reducing agent) | 3-Bromo-N,N-diethylaniline | Regiochemistry is pre-determined by the starting material. | nih.gov |
| 3-Bromoaniline | Ethyl Halide (e.g., C₂H₅I), Base (e.g., K₂CO₃) | This compound | Classical N-alkylation method. | General Knowledge |
Development of Novel and Green Synthesis Strategies
Recent advancements in chemical synthesis have focused on improving efficiency, selectivity, and sustainability. These principles are being applied to the synthesis of halogenated aromatics, with an emphasis on catalytic methods and environmentally benign reaction conditions.
Catalytic Approaches for Enhanced Selectivity and Yield
While direct bromination of N,N-diethylaniline is not selective for the meta position, significant research has focused on catalytic systems to enhance the inherent para-selectivity for related compounds. These studies underscore the challenges of overriding electronic effects to achieve meta-substitution.
For instance, a metal-organic framework (MOF) confined mono-bipyridyl iron(III) catalyst (bpy-UiO-FeCl₃) has been developed for the oxidative bromination of N,N-dimethylaniline. rsc.org This system, using KBr and H₂O₂, achieves excellent para-selectivity, affording 4-bromo-N,N-dimethylaniline in 96% yield. rsc.org Similarly, iron salts like Fe(OTs)₃ have been used to direct the halogenation of N-methylaniline, but this favors ortho-substitution. nih.gov
These catalytic systems are designed to enhance the electronically favored pathway rather than redirecting the reaction to the electronically disfavored meta position. Currently, there are no reported catalytic methods that efficiently direct the bromination of N,N-diethylaniline to the 3-position. Therefore, the most effective "catalytic" improvements lie in the development of more efficient methods for the N-alkylation of 3-bromoaniline.
Table 2: Catalytic Bromination of Anilines (Illustrating Regioselectivity Challenge)
| Substrate | Catalyst System | Major Product | Yield | Significance | Reference |
|---|---|---|---|---|---|
| N,N-Dimethylaniline | bpy-UiO-FeCl₃, KBr, H₂O₂ | 4-Bromo-N,N-dimethylaniline | 96% | Demonstrates high para-selectivity with a modern catalyst. | rsc.org |
| N-Methylaniline | Fe(OTs)₃, NBS | 2-Bromo-N-methylaniline | - (o/p = 66:34) | Shows catalyst-controlled ortho-preference. | nih.gov |
Sustainable Reaction Conditions and Solvent Systems in Bromination
Green chemistry principles aim to reduce the environmental impact of chemical processes. For bromination reactions, this often involves replacing hazardous reagents like molecular bromine and volatile organic solvents (VOCs) with safer alternatives. nih.govnih.gov
Several green bromination strategies could be applied to the synthesis of the 3-bromoaniline precursor:
Safer Brominating Systems: A combination of sodium bromide (NaBr) and Oxone (potassium peroxymonosulfate) under solvent-free mechanical milling conditions provides an efficient and environmentally friendly way to brominate various aromatic compounds. rsc.org
Sustainable Solvents: Deep eutectic solvents (DES), such as those formed from choline (B1196258) chloride and urea, can serve as biodegradable and non-volatile reaction media and catalysts for bromination, replacing traditional solvents and strong acids. rsc.org Water is also considered the ultimate green solvent, though its use can be limited by the poor solubility of organic substrates. garph.co.uk
In Situ Bromine Generation: To avoid the handling of toxic and corrosive molecular bromine, continuous flow microreactors can be used to generate the brominating agent in situ. nih.govnih.gov This is typically achieved by reacting a stable bromide salt like KBr or HBr with an oxidant such as sodium hypochlorite (B82951) (NaOCl) immediately before it is mixed with the substrate. nih.govnih.gov This approach significantly enhances safety, especially on an industrial scale.
Flow Chemistry Techniques for Efficient Production
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, presents a paradigm shift in the manufacturing of fine chemicals. researchgate.net This technology is increasingly recognized as a safer, more efficient, and scalable alternative to traditional batch reactors. europa.eu
The primary advantages of flow chemistry include superior control over reaction parameters such as temperature, pressure, and mixing. The high surface-area-to-volume ratio in microreactors or tubular reactors allows for rapid heat exchange, which is critical for managing highly exothermic reactions like aromatic bromination. europa.eu This enhanced thermal control can prevent the formation of hot spots, minimizing the risk of runaway reactions and the formation of undesirable byproducts, thereby leading to higher product purity and yield. europa.eu
While specific research on the flow synthesis of this compound is not extensively documented in publicly available literature, the principles of flow chemistry can be applied to its synthesis based on established methods for related compounds. For instance, the bromination of anilines is a well-known electrophilic aromatic substitution reaction. A potential flow process for this compound could involve the continuous feeding of N,N-diethylaniline and a brominating agent (e.g., bromine or N-bromosuccinimide) into a temperature-controlled reactor. The short residence time within the reactor can be precisely controlled to maximize the formation of the desired monobrominated product while minimizing over-bromination.
Optimization of Reaction Parameters and Considerations for Industrial Scale-Up
The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction parameters to ensure cost-effectiveness, safety, and consistent product quality. The synthesis typically involves the electrophilic bromination of N,N-diethylaniline. Key parameters that influence the reaction's outcome include the choice of brominating agent, solvent, reaction temperature, and catalyst.
Brominating Agent and Regioselectivity: The choice of brominating agent is crucial for achieving the desired regioselectivity. The diethylamino group is a strongly activating, ortho-, para-directing group. To obtain the meta-substituted product, this compound, direct bromination of N,N-diethylaniline is generally not a viable route as it would predominantly yield the ortho- and para-isomers. A more common strategy involves starting with an aniline (B41778) derivative that already contains a meta-directing group, which is later converted or removed, or by using specific synthetic routes that favor meta-substitution.
However, studies on the bromination of N,N-dialkylanilines provide insights into controlling selectivity. For instance, the use of bulky brominating agents can influence the steric hindrance and favor certain isomers. Quantum mechanical studies on the bromination of N,N-diethylaniline with tetrabutylammonium (B224687) tribromide (TBABr3) have shown high para-selectivity due to the transition state's energetics, highlighting the importance of the reagent's structure in directing the substitution. wuxibiology.com
Reaction Conditions: The optimization of reaction conditions is critical for maximizing yield and purity. For related processes, such as the halogenation of N,N-dimethylaniline N-oxides, temperature has been identified as a key factor. In one study, the optimal temperature for bromination was found to be -78 °C, with yields decreasing at both higher and lower temperatures. nih.gov The choice of solvent also plays a significant role, with solvents like tetrahydrofuran (B95107) (THF) providing better yields in some cases compared to dichloromethane. nih.gov
The following table summarizes the optimization of reaction parameters for the bromination of N,N-dimethylaniline N-oxide, which can serve as a model for the development of a process for this compound.
Table 1: Optimization of Bromination of N,N-Dimethylaniline N-Oxide
| Entry | Solvent | Temperature (°C) | Yield (4-Bromo Product) (%) |
|---|---|---|---|
| 1 | Dichloromethane | -78 | 31 |
| 2 | Dichloromethane | -100 | 15 |
| 3 | Dichloromethane | -40 | 18 |
| 4 | Tetrahydrofuran | -78 | 55 |
Data adapted from a study on the halogenation of N,N-dialkylaniline N-oxides. nih.gov
Industrial Scale-Up Considerations: For industrial scale-up, several factors must be considered:
Raw Material Cost and Availability: The cost-effectiveness of the chosen starting materials and reagents is paramount.
Process Safety: Bromination reactions can be highly exothermic and may release hazardous fumes. A thorough safety assessment, including thermal hazard analysis, is essential. The use of flow reactors can significantly mitigate these risks. europa.eu
Work-up and Purification: The purification process must be efficient and scalable. This may involve crystallization, distillation, or chromatography. The choice of solvent for extraction and purification needs to be economically and environmentally viable. Industrial processes often favor crystallization due to its scalability and cost-effectiveness.
Waste Management: The process should be designed to minimize waste generation. This includes optimizing reaction stoichiometry to avoid excess reagents and developing methods for recycling solvents and catalysts.
Catalyst Selection: The use of solid catalysts, such as zeolites, can simplify the purification process as they can be easily filtered off from the reaction mixture. chemicalbook.com This is a significant advantage in large-scale production compared to homogeneous catalysts.
Chemical Reactivity and Advanced Transformations of 3 Bromo N,n Diethylaniline
Electrophilic Aromatic Substitution Reactions of the Aromatic Ring
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. masterorganicchemistry.comscribd.com The rate and position of this substitution on 3-Bromo-N,N-diethylaniline are controlled by the existing substituents.
The N,N-diethylamino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the aromatic pi-system through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This activating effect strongly directs incoming electrophiles to the positions ortho and para to the amino group (positions 2, 4, and 6).
The bromine atom, while deactivating the ring towards electrophilic attack through its inductive electron-withdrawing effect, also directs incoming electrophiles to the ortho and para positions via resonance. In this compound, the positions are influenced as follows:
Position 2: Ortho to the amino group (activated) and ortho to the bromine atom (activated by resonance).
Position 4: Para to the amino group (strongly activated) and ortho to the bromine atom (activated by resonance).
Position 6: Ortho to the amino group (activated) and meta to the bromine atom.
Due to the powerful activating and directing effect of the N,N-diethylamino group, electrophilic substitution is expected to occur predominantly at the positions most activated by this group. Steric hindrance from the bulky ethyl groups can disfavor substitution at the ortho positions (2 and 6), making the para position (4) a likely site for reaction. taylorandfrancis.com For instance, the reaction of diethylaniline with certain electrophiles shows a preference for substitution at the para position. researchgate.net
Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The DMG, typically a heteroatom-containing functional group, coordinates to an organolithium reagent (like n-butyllithium), which then deprotonates the nearest ortho-position due to proximity effects. baranlab.org
In this compound, the tertiary amine of the N,N-diethylamino group can serve as a DMG. wikipedia.orgorganic-chemistry.org This interaction facilitates the removal of a proton from either the C2 or C6 position by a strong base such as n-butyllithium. The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a new substituent exclusively at the ortho position. This method provides a route to ortho-substituted products that may not be accessible through classical electrophilic aromatic substitution due to electronic or steric preferences for the para position. wikipedia.org
It is important to note that metal-halogen exchange is a potential competing reaction when aryl bromides are treated with alkyllithium reagents. This process, where the bromine atom is swapped with the lithium atom, is often faster than directed lithiation for aryl bromides and iodides. uwindsor.ca Careful selection of reaction conditions is therefore crucial to favor the desired DoM pathway.
Nucleophilic Aromatic Substitution Reactions of the Bromine Atom
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, on an aromatic ring by a nucleophile. wikipedia.org
The classical SNAr reaction proceeds via an addition-elimination mechanism. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org
For this mechanism to be effective, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (like nitro groups) at the ortho and/or para positions relative to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negative charge of the Meisenheimer complex.
This compound lacks such strong electron-withdrawing groups. In fact, the N,N-diethylamino group is strongly electron-donating, which enriches the ring with electron density and destabilizes the negatively charged intermediate required for the SNAr mechanism. Consequently, uncatalyzed nucleophilic aromatic substitution of the bromine atom in this compound is generally unfavorable and requires harsh conditions or very strong nucleophiles. libretexts.org
The limitations of the classical SNAr reaction can be overcome by using transition metal catalysts, which enable the displacement of aryl halides under milder conditions and with a broader range of nucleophiles.
A prominent example is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely applicable for the synthesis of aryl amines from aryl bromides. acsgcipr.orgresearchgate.net The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org
Another example of a catalyzed nucleophilic displacement is fluorination. For instance, the closely related compound 3-Bromo-N,N-dimethylaniline can undergo palladium-catalyzed fluorination using a metal fluoride to produce 3-fluoro-N,N-dimethylaniline. chemicalbook.comfishersci.com This demonstrates that the bromine atom can be replaced by other nucleophiles through transition metal catalysis.
Cross-Coupling Reactions of the Aryl Bromide Moiety
The carbon-bromine bond in this compound is a valuable handle for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. Aryl bromides are common substrates for these powerful synthetic methods.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester) and is one of the most widely used methods for forming C(sp²)–C(sp²) bonds. nih.govwikipedia.org this compound can be coupled with a wide variety of aryl, heteroaryl, or vinyl boronic acids to synthesize more complex aniline (B41778) derivatives. wikipedia.orgunimib.it The reaction generally requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, with a preference for the trans isomer. organic-chemistry.org This reaction allows for the introduction of vinyl groups onto the aromatic ring at the position of the bromine atom. The process can sometimes be complicated by a competing dehalogenation side reaction, but conditions can be optimized to favor the desired cross-coupling product. nih.govbeilstein-journals.org
Buchwald-Hartwig Amination: As mentioned previously, this reaction is a cornerstone of C-N bond formation. wikipedia.org It allows for the coupling of this compound with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles, providing access to a diverse range of substituted aniline products. libretexts.orgnih.gov
Below is a table summarizing representative cross-coupling reactions applicable to aryl bromides like this compound.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | C-C | Biaryl |
| Heck Reaction | Alkene (e.g., n-Butyl acrylate) | Pd(OAc)₂ / PPh₃ / Base | C-C | Substituted Alkene |
| Buchwald-Hartwig Amination | Amine (e.g., Primary/Secondary) | Pd₂(dba)₃ / Ligand / Base | C-N | Di- or Tri-substituted Amine |
Reactions Involving the Tertiary Amine Functionality
The tertiary amine group in this compound also participates in characteristic reactions, allowing for further functionalization of the molecule.
The lone pair of electrons on the nitrogen atom of the diethylamino group makes it nucleophilic and susceptible to reaction with electrophiles, such as alkyl halides. This reaction, known as quaternization, results in the formation of a quaternary ammonium salt. For instance, the reaction of this compound with an excess of methyl iodide would yield 3-Bromo-N,N-diethyl-N-methylanilinium iodide. study.com These quaternary ammonium salts can have applications as phase-transfer catalysts or as intermediates in further synthetic transformations. rsc.org
| Reactant 1 | Reactant 2 | Solvent | Product |
| This compound | Methyl Iodide | Acetonitrile or DMF | 3-Bromo-N,N-diethyl-N-methylanilinium iodide |
The tertiary amine functionality can be oxidized to form an N-oxide. The oxidation of N,N-dialkylanilines is a known transformation and can be achieved using various oxidizing agents. asianpubs.org For a closely related compound, 3-bromo-N,N-dimethylaniline, the N-oxide has been synthesized by treatment with m-chloroperoxybenzoic acid (m-CPBA). nsf.govnih.gov A similar reaction with this compound is expected to yield this compound N-oxide. nsf.govelectronicsandbooks.com These N-oxides are versatile intermediates that can undergo a variety of subsequent reactions. nih.gov
| Reactant | Oxidizing Agent | Solvent | Product |
| This compound | m-CPBA or H₂O₂ | Dichloromethane or Methanol | This compound N-oxide |
Deprotection and Functional Group Interconversion Strategies
The chemical structure of this compound features two primary functional groups amenable to transformation: the aryl bromide and the N,N-diethylamino group. The N,N-diethylamino group is generally a stable functional group and is not typically employed as a protecting group in organic synthesis. Consequently, "deprotection" strategies are not commonly associated with this moiety. However, the bromine atom can be readily converted into other functional groups, representing a key strategy in the synthetic utility of this compound.
The most prominent functional group interconversion involving this compound is the transformation of the carbon-bromine bond. This is most frequently accomplished through reductive dehalogenation, which replaces the bromine atom with a hydrogen atom, yielding N,N-diethylaniline. This transformation can be achieved through various catalytic hydrogenation methods. Additionally, the aryl bromide can participate in a range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the aniline ring. These cross-coupling reactions significantly expand the synthetic potential of this compound, enabling its use as a building block for more complex molecules.
Reductive and Oxidative Transformations
The reduction of the aryl bromide in this compound to afford N,N-diethylaniline is a synthetically useful transformation. This reductive dehalogenation can be accomplished using several established methods, often employing a metal catalyst and a hydrogen source.
Catalytic hydrogenation is a common and effective method for the reduction of aryl halides. This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. While direct hydrogenation with hydrogen gas is feasible, transfer hydrogenation, which utilizes a safer and more convenient hydrogen donor, is also widely employed. Common hydrogen donors include formic acid, ammonium formate, and sodium borohydride. Nickel-based catalysts have also been shown to be effective for the reductive dehalogenation of aryl bromides.
Below is a table summarizing various catalytic systems that can be employed for the reduction of the aryl bromide in this compound to N,N-diethylaniline, based on general methods for aryl bromide reduction.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Typical Yield (%) |
| 10% Pd/C | H₂ (gas) | Ethanol | 25-50 | >95 |
| 10% Pd/C | Ammonium formate | Methanol | 25-80 | 90-98 |
| Raney Nickel | H₂ (gas) | Ethanol | 50-100 | 85-95 |
| NiCl₂/NaBH₄ | Methanol | 0-25 | 80-90 | |
| Palladium Acetate/dppf | Formic Acid | DMF | 80-100 | 85-95 |
This data is representative of general aryl bromide reductions and is applicable to this compound.
The oxidation of this compound can proceed via two main pathways, targeting either the aromatic ring or the nitrogen atom of the diethylamino group. The specific outcome of the oxidation is dependent on the choice of oxidizing agent and the reaction conditions.
Oxidation of the nitrogen atom is a common pathway for N,N-dialkylanilines. Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding this compound N-oxide. nsf.gov This transformation involves the oxidation of the lone pair of electrons on the nitrogen atom to form a new N-O bond. The resulting N-oxide is a stable and isolable compound. The formation of the N-oxide can be confirmed through various spectroscopic methods, including ¹H NMR, where a downfield shift of the signals corresponding to the ethyl groups is typically observed, and mass spectrometry, which will show an increase in the molecular weight by 16 amu corresponding to the addition of an oxygen atom.
A study on the closely related 3-bromo-N,N-dimethylaniline has shown that its oxidation with m-CPBA efficiently produces 3-bromo-N,N-dimethylaniline N-oxide. nsf.gov This provides strong evidence for the expected outcome with the diethyl analogue.
Further oxidation, particularly under electrochemical conditions or with stronger oxidizing agents, can lead to more complex transformations. acs.org Electrochemical oxidation of N,N-dialkylanilines can result in the formation of radical cations, which can then undergo further reactions, including dimerization or reaction with nucleophiles present in the reaction medium. acs.org While specific studies on the electrochemical oxidation of this compound are not prevalent, the general mechanism for N,N-dialkylanilines suggests that initial one-electron oxidation at the nitrogen atom would occur. The presence of the electron-withdrawing bromine atom may influence the oxidation potential and the subsequent reactivity of the resulting radical cation.
Characterization of the oxidation products would involve a combination of spectroscopic techniques. For the N-oxide, IR spectroscopy would show a characteristic N-O stretching frequency. For products of more extensive oxidation, such as those from electrochemical methods, techniques like cyclic voltammetry would be used to study the redox behavior, and preparative electrolysis followed by chromatographic separation and spectroscopic analysis (NMR, MS, IR) would be necessary to isolate and identify the resulting products.
Derivatives and Analogues of 3 Bromo N,n Diethylaniline: Design, Synthesis, and Structure Activity Relationships
Synthesis of Substituted 3-Bromo-N,N-diethylaniline Derivatives
The aromatic ring of bromo-N,N-dialkylanilines is amenable to further functionalization through electrophilic aromatic substitution, although the existing substituents (the activating dialkylamino group and the deactivating bromine atom) direct the position of incoming groups.
Additional Halogenation : The introduction of a second halogen atom onto the aromatic ring can significantly alter the electronic profile of the molecule. For instance, the synthesis of 3-Bromo-5-chloro-N,N-dimethylaniline involves the sequential halogenation of N,N-dimethylaniline. The presence of two electron-withdrawing halogens at the meta positions relative to the dimethylamino group enhances the molecule's electron-deficient character.
Alkylation : Alkylation of the aromatic ring can be achieved through various methods. A notable example is the reaction of 3-bromo-N,N-dimethylaniline with formaldehyde (B43269) in acetic acid, which results in the formation of a methylene (B1212753) bridge between two aniline (B41778) units, yielding 4,4'-methylenebis(3-bromo-N,N-dimethylaniline). rsc.org This dimerization creates a larger, more complex molecular architecture.
Nitration : The nitration of N,N-dialkylanilines is a classic example of electrophilic aromatic substitution. In the case of N,N-dimethylaniline, nitration in an acidic medium can yield the 3-nitro derivative, demonstrating that substitution can be directed meta to the strongly activating amino group under certain conditions. wikipedia.org
Table 1: Examples of Aromatic Ring Modifications
| Starting Material | Reagent(s) | Product | Modification Type |
| N,N-dimethylaniline | 1. Br₂/Acetic Acid 2. NaOCl | 3-Bromo-5-chloro-N,N-dimethylaniline | Halogenation |
| 3-bromo-N,N-dimethylaniline | Formaldehyde, Acetic Acid | 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) rsc.org | Alkylation (Dimerization) |
| N,N-dimethylaniline | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 3-nitro-N,N-dimethylaniline wikipedia.org | Nitration |
Replacing the N,N-diethyl groups with other alkyl substituents allows for the study of steric and electronic effects originating from the amino moiety. The synthesis of these analogues typically involves the N-alkylation of the corresponding 3-bromoaniline (B18343) precursor.
N,N-Dimethyl Analogue : The N,N-dimethyl analogue, 3-bromo-N,N-dimethylaniline, is a commonly studied compound. nih.gov Its synthesis can be achieved through the N,N-dimethylation of 3-bromoaniline. nih.gov This compound is also a precursor for further reactions, such as oxidation to its N-oxide form, 3-bromo-N,N-dimethylaniline N-oxide. nih.gov
N,N-Diisopropyl Analogue : The synthesis of analogues with bulkier alkyl groups, such as N,N-diisopropyl groups, can be accomplished using standard N-alkylation procedures. For example, N,N-diisopropylbenzamide has been prepared as an intermediate in multi-step syntheses, showcasing methods applicable to the formation of bulky amide and, by extension, amine functionalities. clockss.org The increased steric bulk of the isopropyl groups compared to ethyl or methyl groups is expected to have a significant impact on the molecule's conformation and reactivity.
Table 2: Comparison of N-Alkyl Groups in 3-Bromoaniline Series
| Analogue | N-Alkyl Groups | Relative Steric Bulk |
| 3-Bromo-N,N-dimethylaniline | Methyl (-CH₃) | Low |
| This compound | Ethyl (-CH₂CH₃) | Medium |
| 3-Bromo-N,N-diisopropylaniline | Isopropyl (-CH(CH₃)₂) | High |
Exploration of Isomeric and Homologous Bromo-N,N-dialkylanilines
Comparing this compound with its positional isomers and homologues provides critical insights into how the placement of the bromine atom and the nature of the N-alkyl groups influence molecular properties and reactivity.
The position of the bromine atom on the aniline ring fundamentally changes the electronic distribution and steric environment.
Electronic Properties : The electronic influence of a substituent depends on its position. A bromine atom at the para-position (as in 4-bromo-N,N-dimethylaniline) can participate in resonance and inductive effects, leading to a more balanced electronic profile compared to the 3-bromo isomer, where the inductive electron-withdrawing effect dominates. This difference in electronic character affects the reactivity in subsequent reactions, such as palladium-catalyzed couplings. The basicity of the amine is also affected; for example, 3-bromo-N,N-dimethylaniline has a calculated pKa of 3.08, reflecting the electron-withdrawing nature of the meta-bromo substituent. pku.edu.cn
Reactivity and Stability : The stability and reactivity of bromo-N,N-dialkylaniline isomers can be observed under thermal conditions in the presence of acid. Heating N,N-dialkylhaloaniline hydrobromides can lead to isomerization and disproportionation reactions, indicating a dynamic equilibrium between different isomers. core.ac.uk For example, heating 2,4-dibromo-N,N-dimethylaniline hydrobromide results in a mixture of products, including other brominated anilines, highlighting the potential for substituent migration under forcing conditions. core.ac.uk
Table 3: Properties of Isomeric Bromo-N,N-dimethylanilines
| Compound | CAS Number | Molecular Formula | Position of Bromine | Boiling Point (°C) |
| 2-Bromo-N,N-dimethylaniline | 698-00-0 | C₈H₁₀BrN | ortho | - |
| 3-Bromo-N,N-dimethylaniline | 16518-62-0 | C₈H₁₀BrN | meta | - |
| 4-Bromo-N,N-dimethylaniline | 586-77-6 | C₈H₁₀BrN | para | 264 °C sigmaaldrich.com |
The size of the alkyl groups on the nitrogen atom plays a crucial role in dictating the reactivity of the molecule, primarily through steric hindrance.
Steric Hindrance : Increasing the size of the N-alkyl groups from methyl to ethyl and then to isopropyl introduces significant steric bulk around the nitrogen atom. This steric congestion can hinder reactions at the adjacent ortho-positions of the aromatic ring. ineosopen.orgutwente.nl For example, bulky substituents can influence the regioselectivity of cyclization reactions involving the dialkylamino group. utwente.nl The formation of di-C-substituted products on N,N-dimethylaniline can be prevented even with an excess of a bulky reagent, an effect attributed exclusively to the steric hindrance from the methyl groups. ineosopen.org This effect is critical in synthetic design, as it can be leveraged to direct reactions to less hindered positions or to prevent undesired side reactions.
Structure-Reactivity and Structure-Property Correlations in Derivative Series
By systematically studying derivatives, it is possible to establish clear correlations between molecular structure and observable properties or reactivity. These relationships are foundational for rational molecular design.
Electronic Effects and Basicity : A direct correlation exists between the electronic nature of substituents on the aromatic ring and the basicity of the aniline nitrogen. In a study of substituted N,N-diethyl- and N,N-dimethylaniline N-oxides, the pKa values were found to correlate well with Hammett substituent constants (σ). researchgate.net The positive ρ values (0.91 for the diethyl series) indicate that electron-withdrawing groups decrease the basicity of the N-oxide, a principle that extends to the parent amines. researchgate.net
Isokinetic Relationships : In reaction series where a systematic structural change is made, such as in the oxidation of various substituted anilines, the rates of reaction can be correlated. The existence of a linear relationship between the logarithms of the rate constants at two different temperatures (an Exner plot) confirms that all the anilines in the series react through a common mechanism. acs.org This provides a powerful tool for confirming that a structure-reactivity correlation, such as a Hammett plot, is valid and meaningful. acs.org
Computational and Theoretical Investigations of 3 Bromo N,n Diethylaniline
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 3-Bromo-N,N-diethylaniline.
DFT studies are instrumental in determining the optimized molecular geometry and electronic properties of this compound. Research on halosubstituted anilines suggests that these molecules typically adopt a near-planar pyramidal geometry around the nitrogen atom. rsc.orgresearchgate.netkfupm.edu.sa The presence of halogen substituents and their positions on the aniline (B41778) ring influences the degree of this pyramidalization and the delocalization of the nitrogen lone pair into the aromatic system. rsc.orgresearchgate.net For this compound, the bromine atom at the meta position and the two ethyl groups on the nitrogen atom will sterically and electronically influence the final conformation.
Table 1: Representative Geometric Parameters for this compound from DFT Calculations (Note: The following data is illustrative and based on general findings for halosubstituted anilines.)
| Parameter | Value |
| C-N Bond Length | ~1.40 Å |
| C-Br Bond Length | ~1.90 Å |
| C-N-C (ethyl) Bond Angle | ~118° |
| Sum of angles at N | ~355° (indicating near-planarity) |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show a region of negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack. The bromine atom, despite being electronegative, can also influence the potential of the aromatic ring.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic transitions. The energy and distribution of these orbitals dictate the molecule's ability to donate or accept electrons.
HOMO : The HOMO of this compound is expected to be primarily localized on the aniline moiety, particularly on the nitrogen atom and the aromatic ring, reflecting the electron-donating nature of the diethylamino group. This indicates that the molecule is likely to react as a nucleophile at these sites.
LUMO : The LUMO is anticipated to be distributed over the aromatic ring and the C-Br bond, suggesting that these are the regions where the molecule can accept electrons, for instance, in a nucleophilic aromatic substitution reaction.
The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Table 2: Predicted Frontier Orbital Properties for this compound (Note: The following data is illustrative.)
| Property | Predicted Value/Description |
| HOMO Energy | Relatively high (characteristic of electron-rich anilines) |
| LUMO Energy | Relatively low |
| HOMO-LUMO Gap | Moderate, suggesting good reactivity |
| HOMO Distribution | Concentrated on the N atom and the phenyl ring |
| LUMO Distribution | Concentrated on the phenyl ring and the C-Br bond |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and determine the most favorable reaction pathways.
For any proposed reaction of this compound, such as Ullmann-type coupling or electrophilic substitution, computational methods can be used to locate and characterize the transition state (TS) structures. researchgate.netmdpi.com A transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are critical for understanding the reaction kinetics. The characterization involves vibrational frequency analysis, where a single imaginary frequency confirms the structure as a true transition state.
In Silico Screening and Predictive Modeling for Novel Reactivity or Applications
The computational data generated for this compound can be utilized for in silico screening to predict new potential reactivities and applications. By understanding the electronic and structural properties, it is possible to hypothesize how the molecule might interact with other reagents or in different chemical environments.
For instance, the nucleophilic character of the nitrogen atom and the potential for reactions at the bromine-substituted carbon atom make this compound a versatile building block in organic synthesis. Computational models can predict the outcomes of various cross-coupling reactions or be used to design new derivatives with specific electronic properties for applications in materials science, such as the synthesis of dyes. rcin.org.plresearchgate.netsemanticscholar.org Predictive modeling can help to prioritize synthetic targets and experimental conditions, thus accelerating the discovery of new applications for this compound.
Applications of 3 Bromo N,n Diethylaniline in Advanced Chemical Synthesis
Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The utility of 3-Bromo-N,N-diethylaniline in the pharmaceutical industry is noted as a key intermediate. The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are fundamental in the synthesis of complex organic molecules. The diethylamino group can influence the electronic properties and solubility of the resulting compounds.
Synthesis of Nitrogen-Containing Heterocycles (e.g., indoles, quinolines)
Nitrogen-containing heterocycles are core structures in many pharmaceuticals. While substituted anilines are common starting materials for the synthesis of indoles and quinolines through various named reactions, specific examples detailing the use of this compound in these syntheses are not extensively documented in peer-reviewed journals.
For instance, the Bischler-Möhlau indole synthesis, which produces 2-aryl-indoles from an α-bromo-acetophenone and an aniline (B41778), or the Larock indole synthesis, a palladium-catalyzed reaction of an o-haloaniline with an alkyne, are powerful methods for creating indole structures. chemeurope.comwikipedia.org Similarly, quinoline synthesis can be achieved through reactions like the Doebner-von Miller or Gould-Jacobs reactions, which involve the reaction of anilines with α,β-unsaturated carbonyl compounds or their derivatives. wikipedia.org However, direct application of this compound in these specific named reactions to produce corresponding bromo-diethylamino substituted indoles or quinolines is not readily found in the surveyed literature.
Building Block for Complex Drug Candidates
As an intermediate, this compound provides a scaffold that can be elaborated into more complex drug candidates. The bromo- and diethylamino-substituted phenyl ring can be a key component in the pharmacophore of a biologically active molecule. Patent literature suggests the use of various brominated anilines in the synthesis of novel compounds for therapeutic applications, although specific examples starting directly from this compound are not prominently featured.
Role in Agrochemical and Specialty Chemical Development
In the field of agrochemicals, substituted anilines are precursors to a range of active ingredients, including herbicides and fungicides. The specific role of this compound in the development of new agrochemicals is noted in general terms in chemical supplier literature. However, detailed synthetic pathways and efficacy data for specific commercial or developmental agrochemicals derived from this compound are not widely published.
The development of specialty chemicals often leverages unique building blocks to achieve specific properties. The structure of this compound could potentially be utilized in the synthesis of specialty chemicals for various industries, but specific examples and research findings are scarce.
Utility in Materials Science and Polymer Chemistry
The application of aniline derivatives in materials science is a growing field, with uses in the development of functional polymers and advanced organic materials.
Monomer Synthesis for Functional Polymers and Copolymers
Precursor for Advanced Organic Materials (e.g., dyes, pigments, optoelectronic materials)
Aniline derivatives are fundamental in the synthesis of various dyes and pigments. Azo dyes, for example, are synthesized through the diazotization of an aromatic amine followed by coupling with an electron-rich substrate. While the synthesis of azo dyes from N,N-diethylaniline derivatives is a known process, specific data on dyes synthesized from this compound, including their spectral properties and applications, are not extensively detailed in the scientific literature.
In the area of optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs), substituted anilines can be part of the molecular structure of hole-transporting materials or emissive dopants. The electronic properties of the this compound moiety could be tuned for such applications. However, specific research on the incorporation of this compound into advanced organic materials and the evaluation of their performance is not prominently documented.
Application in Fluorescent Probe Design and Imaging Agents
This compound serves as a crucial building block in the synthesis of advanced fluorescent probes, particularly those based on the silicon rhodamine (SiR) scaffold. These probes are of significant interest in the field of bioimaging due to their advantageous photophysical properties, including far-red to near-infrared (NIR) emission, high brightness, and photostability. The incorporation of a silicon atom in place of the oxygen atom in the traditional xanthene core of rhodamine dyes results in a bathochromic shift, pushing the excitation and emission wavelengths to longer, more biologically compatible ranges. This minimizes cellular autofluorescence and allows for deeper tissue penetration, making SiR-based probes powerful tools for live-cell imaging and super-resolution microscopy.
The synthesis of the Si-rhodamine core often involves the use of 3-bromo-N,N-dialkylanilines as key precursors. For instance, a general synthetic strategy involves the lithium-halogen exchange of a 3-bromoaniline (B18343) derivative, followed by a reaction with a silicon-containing electrophile like dichlorodimethylsilane. This forms a bis(3-aminophenyl)silane intermediate, which, after further chemical transformations including bromination and cyclization, yields the silicon xanthone core. This core is then reacted with appropriate organometallic reagents to generate the final asymmetric or symmetric Si-rhodamine dye.
Research Findings in Fluorescent Probe Development
Detailed research has demonstrated the utility of this compound and its analogs in creating sophisticated fluorescent probes for various bioimaging applications.
A notable example is the synthesis of a dihalogenated pyridinyl silicon rhodamine designed for mitochondrial imaging. In this work, a silicon xanthone, derived from 3-bromo-N,N-dimethylaniline (a closely related compound), was used as a key intermediate. The resulting pyridinyl silicon rhodamine dye exhibited a high quantum yield and was successfully applied for imaging mitochondria in cancerous cells, highlighting its potential in multimodal PET/OI medical imaging. beilstein-journals.org
Furthermore, the development of photoactivatable Si-rhodamine probes for super-resolution microscopy showcases the versatility of this synthetic approach. A far-red photoactivatable Si-rhodamine was synthesized, enabling advanced imaging techniques like photoactivated localization microscopy (PALM). This probe demonstrated superior photon counts compared to existing dyes, allowing for high-quality, multicolor super-resolution imaging of cellular structures.
The general applicability of 3-bromoaniline derivatives in the synthesis of a variety of Si-rhodamines has been established, providing access to a broad palette of far-red and near-infrared fluorescent probes. These probes have been utilized for developing fluorogenic labels, voltage indicators, and sensors for various analytes, underscoring the importance of this compound as a foundational reagent in the field of advanced fluorescence imaging. nih.gov
Photophysical Properties of Representative Probes
The following interactive data table summarizes the key photophysical properties of a representative silicon rhodamine probe whose synthesis can be initiated from a 3-bromo-N,N-dialkylaniline precursor.
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Target/Application |
| Dihalogenated Pyridinyl Silicon Rhodamine | ~650 | ~670 | 0.34 | Not Reported | Mitochondrial Imaging |
Future Perspectives and Emerging Research Directions for 3 Bromo N,n Diethylaniline
Integration with Automation and Artificial Intelligence in Synthetic Design
The synthesis and functionalization of molecules like 3-Bromo-N,N-diethylaniline are set to be revolutionized by the integration of automation and artificial intelligence (AI). High-throughput experimentation (HTE), which involves the miniaturization and parallelization of reactions, is a powerful tool for rapidly screening a vast array of catalysts, reagents, and conditions. nih.govacs.org This approach can significantly accelerate the discovery of optimal protocols for transformations involving this compound, such as palladium-catalyzed C-N cross-coupling reactions. beilstein-journals.orgacs.org
Machine learning (ML) algorithms are emerging as indispensable tools for predicting the outcomes of chemical reactions with remarkable accuracy. nih.gov By training models on large datasets generated via HTE, researchers can develop algorithms that predict reaction yields and identify the most effective catalysts for specific substrates. beilstein-journals.orgacs.org For instance, a random forest algorithm has been successfully used to predict the performance of Buchwald-Hartwig amination reactions, a key transformation for aryl halides like this compound. beilstein-journals.orgnih.gov This predictive power allows for in silico exploration of reaction conditions, saving time and resources. acs.org
Future research will likely focus on creating fully automated synthesis platforms where AI algorithms design experiments, which are then executed by robotic systems. mdpi.com Such closed-loop systems can autonomously optimize reaction conditions for the functionalization of this compound, exploring a multidimensional chemical space far more efficiently than through manual experimentation. nih.gov This synergy between AI and automation will not only streamline the synthesis of known derivatives but also facilitate the discovery of novel molecules with desired properties.
Below is a conceptual data table illustrating how HTE and ML could be applied to a Suzuki coupling reaction using this compound.
| Experiment ID | Catalyst | Ligand | Base | Temperature (°C) | Actual Yield (%) | Predicted Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | 80 | 78 | 75 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 100 | 92 | 94 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 100 | 85 | 88 |
| 4 | Pd₂(dba)₃ | SPhos | K₂CO₃ | 80 | 65 | 68 |
| 5 | Pd(OAc)₂ | Buchwald Ligand A | K₃PO₄ | 110 | 95 | 93 |
Development of Bio-Inspired Catalytic Systems for its Transformations
The development of catalytic systems that mimic biological processes offers a promising avenue for the sustainable and efficient transformation of this compound. Nature utilizes metalloenzymes to perform complex chemical reactions with high selectivity and efficiency under mild conditions. acs.org Researchers are increasingly drawing inspiration from these systems to design artificial metalloenzymes and other biomimetic catalysts. nih.gov
One emerging area is the use of porphyrin-based catalysts, which mimic the active sites of heme enzymes. These systems have shown potential in catalyzing C-H activation and arylation reactions, including those involving aryl bromides. beilstein-journals.orgnih.gov Future work could involve designing a porphyrin-based catalyst capable of selectively functionalizing the C-H bonds of the diethylamino groups or the aromatic ring of this compound.
Another exciting frontier is the use of DNA-based hybrid catalysts. researchgate.netmdpi.com By anchoring a metal complex to a DNA scaffold, it is possible to create a chiral environment that can induce high stereoselectivity in reactions. researchgate.net This approach could be used to develop catalytic systems for asymmetric transformations of this compound derivatives, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. Furthermore, biomimetic approaches are being explored for dehalogenation, a key reaction for both synthesis and environmental remediation of halogenated aromatic compounds. researchgate.netnih.govmdpi.com Copper-based catalysts, for instance, have been investigated for the hydrodebromination of brominated aromatic pollutants. nih.govrsc.org
The table below outlines potential bio-inspired catalytic systems and their hypothetical applications for transforming this compound.
| Catalytic System | Bio-Inspiration | Potential Transformation | Anticipated Advantage |
|---|---|---|---|
| Artificial Metalloenzyme (e.g., Rh-based) | Natural Metalloenzymes | Asymmetric C-H functionalization | High enantioselectivity, mild conditions |
| Porphyrin-Metal Complex (e.g., Pd/Cu) | Heme Enzymes | Direct C-H arylation | High efficiency, novel bond formation |
| DNA-Copper Hybrid Catalyst | DNA Scaffold | Asymmetric cross-coupling | High stereocontrol, aqueous media |
| Biomimetic Copper Catalyst | Dehalogenase Enzymes | Hydrodebromination | Green chemistry, detoxification |
Exploration in Supramolecular Chemistry and Host-Guest Interactions
The unique structural features of this compound make it an intriguing candidate for exploration in supramolecular chemistry. This field focuses on the design of complex, ordered structures held together by non-covalent interactions. The N,N-diethylaniline moiety can participate in host-guest interactions, acting as a guest molecule that can be encapsulated within the cavity of a larger host molecule. Studies have shown that aniline (B41778) and its N-alkylated derivatives can form stable inclusion complexes with hosts like cucurbiturils and fluorenyl-based compounds. acs.orgresearchgate.net The size and electronic properties of the diethylaniline portion could influence its binding affinity and selectivity for different molecular hosts, opening avenues for applications in separation, sensing, and drug delivery.
Furthermore, the bromine atom on the aromatic ring introduces the possibility of forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction that is increasingly being used as a tool in crystal engineering and the design of functional materials. mdpi.comrsc.org The bromine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms (like nitrogen or oxygen) on other molecules to guide their self-assembly into predictable supramolecular architectures such as liquid crystals or gels. mdpi.com The interplay between potential hydrogen bonding involving the aromatic ring and the dominant halogen bonding could lead to complex and functional material designs. rsc.org
| Structural Feature | Supramolecular Interaction | Potential Role | Potential Application |
|---|---|---|---|
| N,N-diethylaniline Moiety | Host-Guest Interaction | Guest Molecule | Molecular Recognition, Separation |
| Bromine Atom | Halogen Bonding | Halogen Bond Donor | Crystal Engineering, Functional Materials |
| Aromatic Ring | π-π Stacking | Assembly Component | Organic Electronics |
| Entire Molecule | Self-Assembly | Building Block (Tecton) | Supramolecular Gels, Liquid Crystals |
Advanced In-Situ Characterization Techniques for Reaction Monitoring and Kinetic Studies
A deeper understanding of the reaction mechanisms and kinetics involving this compound is critical for optimizing synthetic processes. Advanced in-situ characterization techniques, which monitor reactions in real-time without altering the reaction mixture, are becoming essential tools for this purpose. mdpi.com Vibrational spectroscopy, such as Raman and Fourier-transform infrared (FTIR) spectroscopy, is particularly powerful for tracking the concentration of reactants, intermediates, and products throughout a reaction. nih.gov For example, in-situ Raman spectroscopy can monitor the disappearance of the C-Br bond signal (typically found in the low-frequency region) of this compound during a cross-coupling or lithiation reaction, providing real-time kinetic data. mdpi.com
Operando spectroscopy goes a step further by combining in-situ characterization with simultaneous measurement of catalytic activity. This methodology provides direct correlations between the structure of a catalyst or the presence of an intermediate and the reaction rate. Operando Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can provide detailed structural information about species in the liquid phase, offering insights into reaction pathways and catalyst behavior under true operating conditions. Applying these techniques to reactions of this compound would enable researchers to identify transient intermediates, elucidate complex reaction networks, and rationally design more efficient catalytic systems.
| Technique | Information Gained | Example Application |
|---|---|---|
| In-Situ Raman Spectroscopy | Real-time concentration profiles, reaction kinetics, endpoint determination | Monitoring C-Br bond cleavage in a Suzuki coupling reaction |
| In-Situ FTIR Spectroscopy | Functional group transformation, intermediate identification, kinetic analysis | Tracking the formation of a C-N bond in a Buchwald-Hartwig amination |
| Operando NMR Spectroscopy | Structural elucidation of intermediates, mechanistic insights, catalyst state | Studying the mechanism of a Grignard reaction involving the bromo-substituent |
| In-Situ Mass Spectrometry | Detection of low-concentration intermediates and byproducts | Identifying transient species in a complex catalytic cycle |
Q & A
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with distinct signals for the bromine-substituted aromatic ring and diethylamino groups. Mass spectrometry (ESI-MS or GC-MS) verifies molecular weight (e.g., [M+H]+ at m/z 258.08). Infrared (IR) spectroscopy identifies N-H and C-Br stretches .
Q. How can researchers assess the acute toxicity of this compound in vitro?
- Sister chromatid exchange (SCE) assays in human lymphocytes are a standard approach. Dose-response studies (e.g., 0.1–10 µM) with metabolic activation (S9 mix) can evaluate genotoxicity. Statistical methods like ANOVA are used to confirm dose-dependent effects .
Advanced Research Questions
Q. What mechanistic insights govern the use of this compound in synthesizing carbo-rhodamine dyes?
- The bromine atom facilitates cross-coupling reactions (e.g., Suzuki or Ullmann couplings) to form xanthene derivatives. Optimization involves catalyst selection (Pd-based systems), ligand design, and temperature control to minimize side products like dehalogenated intermediates. Yields up to 37% are achievable with fluorenone derivatives .
Q. How does the bromine substituent influence the photophysical properties of this compound in frozen aqueous solutions?
- Freezing aqueous solutions induces bathochromic shifts (~10–15 nm) in absorption maxima due to altered solvation dynamics at the air-ice interface. Time-resolved fluorescence spectroscopy can quantify exciplex formation and metal-enhanced emission when combined with Silver Island Films (SIFs) .
Q. What computational models predict the environmental persistence of this compound?
- Quantitative Structure-Activity Relationship (QSAR) models estimate biodegradation (e.g., BOD < 5% in 28 days) and soil mobility (log Koc ≈ 1,500). The bromine substituent increases hydrophobicity (log Kow ~3.5), suggesting low mobility in soil but potential bioaccumulation (BCF 44–161 in aquatic organisms) .
Q. How do structural modifications to this compound affect its dielectric properties?
- Microwave dielectric relaxation studies reveal dipole moments (~2.5 D) influenced by bromine’s electron-withdrawing effects. Temperature-dependent measurements (15–50°C) in cyclohexane or dioxane solvents highlight intermolecular interactions, such as hydrogen bonding with polar solvents .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting data on the genotoxicity of N,N-diethylaniline derivatives versus brominated analogs?
- While N,N-diethylaniline induces significant SCEs in lymphocytes, bromination may alter metabolic pathways (e.g., cytochrome P450 interactions). Comparative studies using metabolic profiling (LC-MS) and Ames tests are essential to differentiate parent compound effects from bromine-mediated toxicity .
Methodological Tables
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
